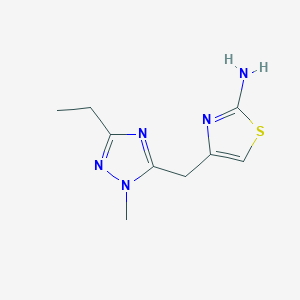
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: This often involves the reaction of α-haloketones with thiourea or thioamides.
Coupling of the Rings: The final step involves the coupling of the triazole and thiazole rings, which can be facilitated by various coupling agents and conditions.
Analyse Chemischer Reaktionen
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Coupling Reactions: It can participate in coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Wissenschaftliche Forschungsanwendungen
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine can be compared with other similar compounds, such as:
1H-1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring also show diverse biological activities and are used in various applications.
Other Heterocyclic Compounds: Compounds containing other heterocyclic rings, such as imidazole or pyridine, can be compared based on their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of the triazole and thiazole rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13N5S |
|---|---|
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
4-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H13N5S/c1-3-7-12-8(14(2)13-7)4-6-5-15-9(10)11-6/h5H,3-4H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
FITBJEUSNGEYKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=N1)CC2=CSC(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


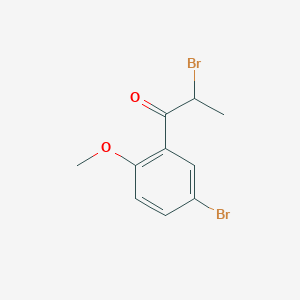

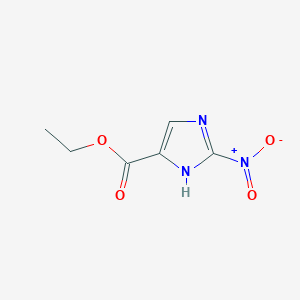

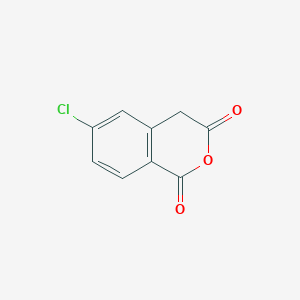
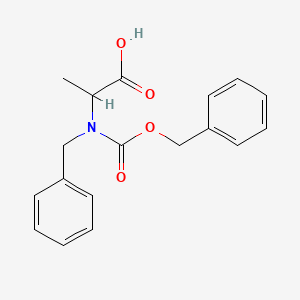
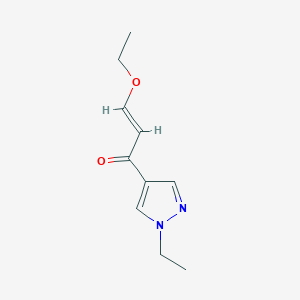
amine hydrochloride](/img/structure/B13484840.png)
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride](/img/structure/B13484846.png)
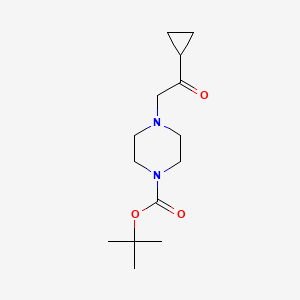
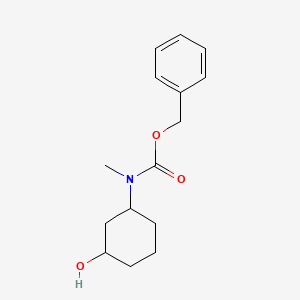
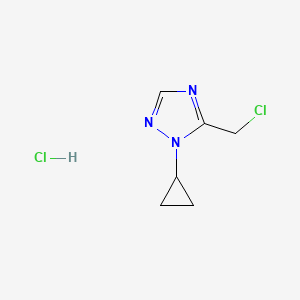

![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
